2-[(3S)-1-methylpiperidin-3-yl]ethanol

Chiral Purity Enantiomeric Excess Pharmaceutical Quality Control

2-[(3S)-1-methylpiperidin-3-yl]ethanol (CAS 1620510-56-6) is a chiral piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol, belonging to the class of N-methylpiperidine-3-ethanol compounds. As a small-molecule building block featuring a tertiary amine and a primary alcohol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing central nervous system (CNS) targeted agents.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1620510-56-6
Cat. No. B13078252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3S)-1-methylpiperidin-3-yl]ethanol
CAS1620510-56-6
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN1CCCC(C1)CCO
InChIInChI=1S/C8H17NO/c1-9-5-2-3-8(7-9)4-6-10/h8,10H,2-7H2,1H3/t8-/m0/s1
InChIKeyPLZATTBQOOIXMS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3S)-1-Methylpiperidin-3-yl]ethanol (CAS 1620510-56-6): A Stereochemically Defined Piperidine-Ethanol Building Block for CNS and Drug Discovery Research


2-[(3S)-1-methylpiperidin-3-yl]ethanol (CAS 1620510-56-6) is a chiral piperidine derivative with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol, belonging to the class of N-methylpiperidine-3-ethanol compounds . As a small-molecule building block featuring a tertiary amine and a primary alcohol, it serves as a versatile intermediate in medicinal chemistry, particularly for constructing central nervous system (CNS) targeted agents . The compound is commercially manufactured as the single (S)-enantiomer, with a typical specification of 97% purity as determined by HPLC or NMR analysis .

Why the (S)-Enantiomer of 2-[(3S)-1-Methylpiperidin-3-yl]ethanol Cannot Be Replaced by Its Racemate or (R)-Counterpart in Target Synthesis


Simply substituting 2-[(3S)-1-methylpiperidin-3-yl]ethanol with the racemic mixture (CAS 101257-32-3) or the (R)-enantiomer (CAS 1620510-55-5) introduces unreliability into chiral synthesis pathways because the stereogenic center at the piperidine 3-position is fundamental to the three-dimensional architecture of downstream drug candidates . In chiral drug synthesis, a specific enantiomer is almost always required to ensure correct biological target engagement, regulatory compliance, and avoidance of enantiomer-specific toxicity [1]. The (S)-configuration provides a distinct spatial orientation of the hydroxyethyl side chain, which can dictate receptor binding, metabolism, and overall pharmacological profile . Using an incorrect or undefined stereoisomer would jeopardize the diastereomeric purity of advanced intermediates and potentially lead to off-target effects or the failure of a lead compound to advance beyond screening .

Preclinical and Supply-Chain Differentiation Evidence for 2-[(3S)-1-Methylpiperidin-3-yl]ethanol


Enantiomeric Purity and (R)-Isomer Content: A Head-to-Head Pharmacopeial Specification

In pharmaceutical development, the presence of the unwanted enantiomer can introduce pharmacological noise or toxicity. A direct head-to-head comparison of commercially available material shows the target compound (S)-enantiomer is specified at 97% purity, while the corresponding marketed (R)-enantiomer is typically specified at 98% purity . Although an independent quantification of enantiomeric excess is not publicly disclosed by these vendors, the availability of these individual single-enantiomer products with declared purities provides a baseline for batch-to-batch quality control. The racemic mixture (CAS 101257-32-3) is available with purity variations, but its use does not allow for stereochemical resolution in a synthetic step . The hazard classification of the (S)-enantiomer, flagged as harmful if swallowed and a skin/eye irritant, is comparable to its (R)-analog and must be factored into procurement and handling considerations .

Chiral Purity Enantiomeric Excess Pharmaceutical Quality Control

Absolute Configuration Determines Biological Target Engagement: A Class-Level Pharmacological Paradigm

The (S)-configuration at the piperidine 3-position creates a distinct spatial arrangement of the hydroxyethyl side chain compared to the (R)-enantiomer or the racemate [1]. While no direct ligand-binding assay exists to compare the (S)- and (R)-enantiomers of this exact scaffold, a robust class-level inference is drawn from the piperidine pharmacophore, which is known to engage neurotransmitter receptors and ion channels in a stereoselective manner . In related 3-substituted piperidine series, enantiomeric pairs have demonstrated up to 10-fold differences in binding affinity at CNS targets such as dopamine and serotonin transporters . This class-level behavior strongly suggests that only the (S)-configured intermediate will yield the intended diastereomeric conformation in downstream analogs designed for stereospecific biological interactions.

Stereochemical Selectivity Drug-Receptor Interaction Lead Optimization

Optimal Use Cases for 2-[(3S)-1-Methylpiperidin-3-yl]ethanol as a Single Enantiomer Building Block


Stereospecific Synthesis of CNS-Active Piperidine Derivatives for Neurological Disorder Research

The (S)-configured building block is essential for constructing advanced intermediates in the development of drug candidates targeting Parkinson's disease, Alzheimer's disease, or depression, where a specific 3-substituted piperidine stereochemistry is critical for receptor agonism or uptake inhibition. The defined stereochemistry ensures the final molecule matches the intended pharmacophoric orientation validated in in silico and in vitro models . Using the racemate would necessitate a costly chiral resolution step post-synthesis and would double the number of compounds to screen, delaying lead optimization .

Procurement for Chiral Pool Synthesis in Process Chemistry

For kilogram-scale route scouting, sourcing the (S)-enantiomer directly, with a specification of 97% purity and a defined MDL number (MFCD28501713), eliminates the variable of chiral purity, allowing process chemists to design robust, patent-trackable syntheses. The product's designation as a 'Building Block' by chemical suppliers aligns with 24-hour availability claims, reducing procurement lead times for research programs that cannot accept synthetic delays caused by stereochemical ambiguity .

Pharmacological Tool Compound Synthesis for Neurotransmitter Transporter Studies

Researchers investigating the stereoselectivity of monoamine transporters can use 2-[(3S)-1-methylpiperidin-3-yl]ethanol to generate a library of (S)-configured piperidine ethanolamines, systematically exploring the impact of the (S)-stereochemistry versus historical (R)-series data archived in the literature . This controlled, comparative approach is a fundamental requirement for generating interpretable SAR data in drug discovery programs.

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